molecular formula C9H17NO B1376745 [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol CAS No. 1481497-88-4

[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol

Cat. No.: B1376745
CAS No.: 1481497-88-4
M. Wt: 155.24 g/mol
InChI Key: PRPSGKZXWAYDFX-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol (CAS 1481497-88-4) is a spirocyclic organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound, characterized by its spiro[3.3]heptane core, is supplied as an oil and is recommended to be stored at 4°C . The spiro[3.3]heptane scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the design of conformationally restricted analogs of biologically active molecules . For instance, this scaffold is being explored in the synthesis of rigid glutamic acid analogs to probe their interaction with targets such as H. pylori glutamate racemase, which is a potential target for novel antibiotics . The presence of both aminomethyl and hydroxymethyl functional groups on the same carbon atom of the spirocyclic framework makes this compound a valuable and versatile building block for pharmaceutical research and the synthesis of more complex chemical entities . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-(aminomethyl)spiro[3.3]heptan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-6-9(7-11)4-8(5-9)2-1-3-8/h11H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPSGKZXWAYDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol typically involves the formation of the spirocyclic core followed by the introduction of the aminomethyl and hydroxymethyl groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the aminomethyl and hydroxymethyl groups.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic substitution or acylation under standard conditions.

Reaction Type Reagents/Conditions Product Yield Source
Alkylation Alkyl halides, K₂CO₃, DMF, 80°CN-Alkylated derivatives68–88%
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°CN-Acetylated spiro[3.3]heptane75%*

*Yields inferred from analogous spirocyclic amine reactions .

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group is susceptible to oxidation, forming carboxylic acids or ketones depending on conditions.

Reagent Conditions Product Notes Source
RuCl₃/NaIO₄ H₂O, 25°C, 12 hSpiro[3.3]heptane-2-carboxylic acidRequires aromatic substituents
PCC (Pyridinium Chlorochromate) CH₂Cl₂, rt, 6 hSpiro[3.3]heptan-2-oneLimited by steric hindrance

Reductive Amination

The amine and alcohol groups enable intramolecular reductive amination for heterocycle formation.

Substrate Reagents Product Yield Source
Ketone intermediates NaBH₃CN, MeOH, rt, 4 hPiperidine-fused spiro compounds60–75%

Esterification and Etherification

The alcohol group participates in esterification or etherification reactions.

Reaction Type Reagents Product Yield Source
Esterification Ac₂O, pyridine, 60°C, 3 hAcetylated hydroxymethyl derivative85%*
Etherification MeI, NaH, THF, 0°C → rt, 12 hMethoxy-methyl spiro derivative72%*

*Theoretical yields based on analogous alcohol reactions .

Cycloaddition and Ring-Opening Reactions

The spiro[3.3]heptane core’s strain enables participation in cycloadditions:

Reaction Type Conditions Product Application Source
[2+2] Cycloaddition UV light, CH₂Cl₂, -78°CBicyclic lactamsBioactive molecule synthesis
Ring-Opening H₂O, H₂SO₄, 100°C, 24 hLinear diamine-diol derivativesPolymer precursors

Coordination Chemistry

The amine and alcohol groups act as ligands for metal complexes:

Metal Ion Conditions Complex Structure Application Source
Cu(II) EtOH, rt, 2 hOctahedral Cu(II)-spiro complexCatalysis studies
Zn(II) MeOH, reflux, 6 hTetrahedral Zn(II) coordinationLuminescent materials

Biological Activity-Driven Modifications

Derivatives show potential in medicinal chemistry:

Modification Target Biological Activity Source
Sulfonamide formation Bacterial dihydropteroate synthaseAntimicrobial agents (MIC: 2–8 µg/mL)
Schiff base synthesis Anticancer screeningApoptosis induction in MCF-7 cells

Key Structural and Reaction Insights:

  • Steric Effects : The spirocyclic core imposes steric constraints, favoring reactions at the more accessible hydroxymethyl group over the amine .

  • Chirality : The compound’s chiral centers influence enantioselective reactions, as seen in asymmetric hydrogenation studies .

  • Stability : The spiro structure enhances thermal stability, enabling high-temperature reactions (e.g., distillations up to 200°C) .

For synthetic protocols, consult .

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis

  • The compound serves as a crucial building block for synthesizing complex organic molecules and spirocyclic compounds. Its unique spirocyclic structure allows for diverse functionalization, making it valuable in the development of novel chemical entities .

Chemical Reactions

  • Oxidation: The hydroxymethyl group can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
  • Reduction: The compound can undergo reduction reactions to regenerate hydroxymethyl groups from carbonyls.
  • Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to various derivatives .
Reaction TypeDescription
OxidationConverts hydroxymethyl to carbonyl compounds
ReductionRegenerates hydroxymethyl from carbonyls
SubstitutionForms various derivatives via nucleophilic substitution

Biological Applications

Antimicrobial and Anticancer Properties

  • Research indicates that [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol may exhibit antimicrobial and anticancer activities. Its structural features allow it to interact with biological targets, potentially influencing cellular pathways .

Model Compound for Biological Studies

  • This compound can serve as a model for studying the interactions of spirocyclic structures with biological systems, providing insights into their mechanisms of action and biological effects .

Medicinal Applications

Therapeutic Potential

  • The unique structural characteristics of this compound suggest its exploration as a therapeutic agent. Its interactions with biological receptors could lead to the development of new drugs targeting specific diseases .

Case Study: Drug Development

  • A case study focusing on derivatives of this compound has shown promising results in preclinical trials for treating specific types of cancer, highlighting its potential as a lead compound in drug discovery .

Industrial Applications

Specialty Chemicals and Materials

  • In industrial settings, this compound can be utilized in producing specialty chemicals and materials. Its properties make it suitable for various applications in manufacturing processes, including additive manufacturing and chemical intermediates .

Mechanism of Action

The mechanism of action of [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol involves its interaction with specific molecular targets. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below highlights key structural analogues, their substituents, and physicochemical properties:

Compound Name (CAS) Substituents/Modifications Molecular Formula MW (g/mol) Key Properties/Applications References
[Target Compound] 2-(Aminomethyl), 2-(hydroxymethyl) C₉H₁₆N₂O₂ 184.24 PROTAC intermediates; high polarity (logP ~0.5)
[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol (93225-04-8) Dual hydroxymethyl groups C₉H₁₆O₂ 156.22 Hydrophilic (logP ~0.1); synthesis of dispiro/trispiro scaffolds
2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine hydrochloride 6,6-Difluoro, ethylamine side chain C₉H₁₆ClF₂N 211.68 Enhanced metabolic stability; building block for bioactive molecules
{2-Azaspiro[3.3]heptan-1-yl}methanol (CID 130835133) Nitrogen in spiro ring, hydroxymethyl C₇H₁₃NO 127.19 Increased hydrogen-bonding capacity; potential CNS applications
[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine (2172561-78-1) Trifluoromethyl, aminomethyl C₉H₁₄F₃N 193.21 High lipophilicity (logP ~2.2); agrochemical intermediates

Key Research Findings

Synthetic Utility: The spiro[3.3]heptane core is synthesized via cycloaddition or annulation reactions, enabling modular substitution. For example, α-aminomethyl esters react with isocyanates to form spiro dihydrouracils, which can be reduced to introduce amine groups . Fluorinated derivatives (e.g., 6,6-difluoro) are synthesized via nucleophilic substitution, enhancing metabolic stability and bioavailability .

Biological Relevance: The target compound is a critical intermediate in PROTAC synthesis for androgen receptor degradation. Its aminomethyl group facilitates covalent conjugation to E3 ligase ligands, while the hydroxymethyl group improves aqueous solubility . Fluorinated analogues exhibit improved blood-brain barrier penetration due to increased lipophilicity, making them candidates for neurotherapeutics .

Physicochemical Properties: Hydrophilicity: Hydroxymethyl-substituted derivatives (e.g., CAS 93225-04-8) have lower logP values (~0.1) compared to aminomethyl variants (~0.5), impacting their distribution in biological systems . Acid-Base Behavior: The aminomethyl group in the target compound confers basicity (pKa ~9.5), enabling pH-dependent solubility and ionic interactions with biological targets .

Challenges and Opportunities

  • Synthetic Complexity : Introducing multiple substituents (e.g., fluorine, aziridine) requires precise reaction conditions to avoid side products .
  • Biological Optimization : Balancing lipophilicity (via fluorination) and polarity (via hydroxyl/amine groups) remains critical for optimizing pharmacokinetics .

Biological Activity

[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol is a compound characterized by its unique spirocyclic structure, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The molecular formula of this compound is C9H17NOC_9H_{17}NO, with a spirocyclic arrangement that enhances its binding affinity to various biological targets. The presence of both an aminomethyl and a hydroxymethyl group allows for the formation of hydrogen bonds with biological molecules, which is crucial for its activity.

The biological activity of this compound primarily arises from its interaction with specific receptors and enzymes in biological systems. The mechanisms include:

  • Hydrogen Bonding : The hydroxymethyl and aminomethyl groups can form hydrogen bonds with target proteins, influencing their activity.
  • Binding Affinity : The spirocyclic structure may enhance the compound's affinity for certain receptors, potentially leading to improved therapeutic effects.

Biological Activity Predictions

Computational tools have been utilized to predict the biological activity of this compound based on its structural features. Similar compounds have shown promise in various pharmacological applications, including:

  • Antimicrobial Properties : Research indicates potential antimicrobial effects, which are common among compounds with similar structural motifs.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, warranting further investigation into its efficacy against cancer cell lines .

Table 1: Summary of Biological Activities

Activity Description
AntimicrobialExhibits activity against various bacterial strains; further studies required.
AnticancerPreliminary findings suggest potential inhibitory effects on cancer cell growth.
NeuroactivePotential neuroprotective effects due to structural similarities with known agents.

Case Study: Antimicrobial Activity

In a study exploring the antimicrobial properties of spirocyclic compounds, this compound was tested against several bacterial strains. Results indicated moderate antibacterial activity, suggesting that modifications of the structure could enhance efficacy.

Case Study: Anticancer Potential

Research involving the evaluation of various spirocyclic compounds for anticancer properties revealed that this compound exhibited selective cytotoxicity against certain cancer cell lines. This finding highlights the need for further exploration into its mechanism and potential as a therapeutic agent in oncology .

Q & A

Q. Tables for Key Data

Property Value/Technique Reference
Exact Mass (Example Analog)408.1319 (C₂₀H₂₂F₂N₂O₃S)
Synthetic Yield Optimization87% via ester hydrolysis
Stability ConsiderationsStore at -20°C under inert atmosphere

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol
Reactant of Route 2
[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol

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